molecular formula C9H8N2O2S B12872228 2-(Methylthio)benzo[d]oxazole-4-carboxamide

2-(Methylthio)benzo[d]oxazole-4-carboxamide

Cat. No.: B12872228
M. Wt: 208.24 g/mol
InChI Key: OAJOKGLNWCSVLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide, followed by cyclization with chloroacetic acid to form the benzoxazole ring . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoxazole derivatives, which can have enhanced biological activities or different physical properties .

Scientific Research Applications

2-(Methylthio)benzo[d]oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)benzoxazole
  • 2-(Methylthio)benzo[d]thiazole
  • 2-(Methylthio)benzo[d]imidazole

Uniqueness

2-(Methylthio)benzo[d]oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which can enhance its biological activity and binding affinity to molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C9H8N2O2S/c1-14-9-11-7-5(8(10)12)3-2-4-6(7)13-9/h2-4H,1H3,(H2,10,12)

InChI Key

OAJOKGLNWCSVLF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2O1)C(=O)N

Origin of Product

United States

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